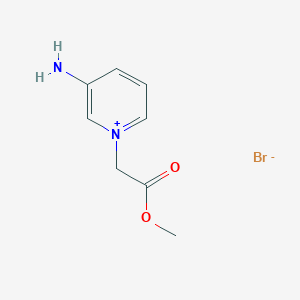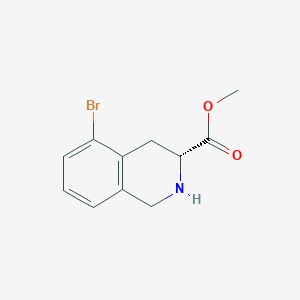
(R)-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chiral compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and bioactive molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate typically involves the bromination of a tetrahydroisoquinoline precursor followed by esterification. One common method includes:
Bromination: The starting material, 1,2,3,4-tetrahydroisoquinoline, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane.
Esterification: The brominated intermediate is then esterified with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and esterification to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
®-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the bromine site using nucleophiles like amines, thiols, or alkoxides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines in ethanol, thiols in dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted tetrahydroisoquinolines.
Aplicaciones Científicas De Investigación
®-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of new therapeutic agents targeting neurological disorders and cardiovascular diseases.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of ®-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways related to its biological activity. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- ®-Ethyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
- ®-Propyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate
Uniqueness
®-Methyl 5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is unique due to its specific ester group, which can influence its reactivity and biological activity compared to its ethyl and propyl counterparts. The methyl ester may offer different pharmacokinetic properties, such as improved absorption or metabolic stability, making it a valuable compound in drug development.
Propiedades
Fórmula molecular |
C11H12BrNO2 |
|---|---|
Peso molecular |
270.12 g/mol |
Nombre IUPAC |
methyl (3R)-5-bromo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H12BrNO2/c1-15-11(14)10-5-8-7(6-13-10)3-2-4-9(8)12/h2-4,10,13H,5-6H2,1H3/t10-/m1/s1 |
Clave InChI |
FCAFKZZXSROWTA-SNVBAGLBSA-N |
SMILES isomérico |
COC(=O)[C@H]1CC2=C(CN1)C=CC=C2Br |
SMILES canónico |
COC(=O)C1CC2=C(CN1)C=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2-[(prop-2-en-1-yl)sulfanyl]ethan-1-one](/img/structure/B13651038.png)

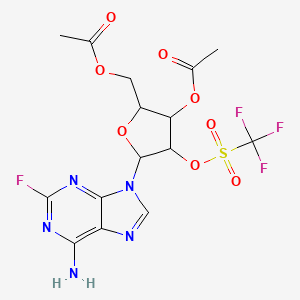
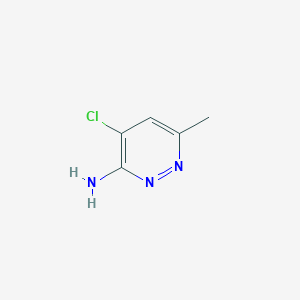
![4-(Chloromethyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B13651073.png)

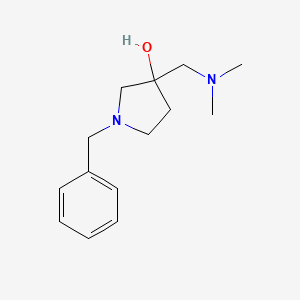
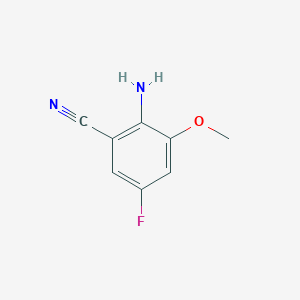
![1'-(tert-Butoxycarbonyl)-4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-6-carboxylic acid](/img/structure/B13651096.png)
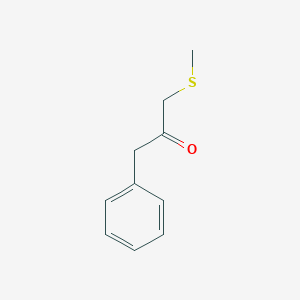
![7-Bromo-2-chloro-5-tosyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13651102.png)
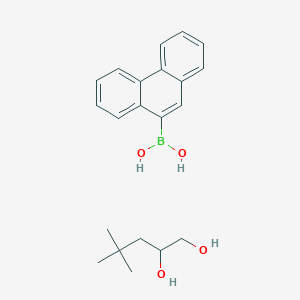
![2-[2-[N-(5-chlorothiophene-2-carbonyl)-4-[(5S)-5-[[(5-chlorothiophene-2-carbonyl)amino]methyl]-2-oxo-1,3-oxazolidin-3-yl]anilino]ethoxy]acetic acid](/img/structure/B13651121.png)
